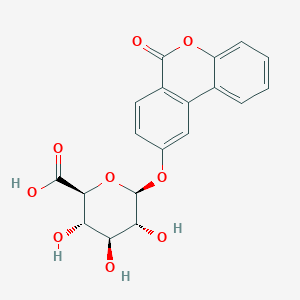
Isourolithin B Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isourolithin B Glucuronide is a metabolite derived from the natural polyphenolic antioxidants ellagic acid and ellagitannins. These antioxidants are found in various foods, including pomegranates, berries, and nuts. This compound is produced through the action of gut microbiota and is known for its potential health benefits, including anti-inflammatory and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isourolithin B Glucuronide involves the glucuronidation of isourolithin B. This process can be achieved using methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronide as a glucuronidation agent. The reaction typically occurs under mild conditions, with the use of organic solvents such as ethyl acetate and water for partitioning .
Industrial Production Methods: Industrial production of this compound is not yet widely established due to the complexity of the synthesis and the need for regioselective glucuronidation. Current methods focus on optimizing the yield and purity of the compound through advanced synthetic techniques and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: Isourolithin B Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study glucuronidation reactions and phase II metabolism.
Biology: Investigated for its role in modulating gut microbiota and its impact on health.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. .
Industry: Potential use in the development of functional foods and nutraceuticals due to its health benefits.
Mecanismo De Acción
The mechanism of action of Isourolithin B Glucuronide involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Pathways Involved: The compound modulates the NF-κB and MAPK signaling pathways, leading to reduced inflammation and oxidative stress.
Comparación Con Compuestos Similares
- Urolithin A Glucuronide
- Isourolithin A Glucuronide
- Urolithin B Glucuronide
Comparison: Isourolithin B Glucuronide is unique due to its specific glucuronidation pattern, which influences its bioavailability and biological activity. Compared to other urolithin glucuronides, it has shown distinct anti-inflammatory and antioxidant properties, making it a valuable compound for therapeutic applications .
Propiedades
Fórmula molecular |
C19H16O9 |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-oxobenzo[c]chromen-9-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H16O9/c20-13-14(21)16(17(23)24)28-19(15(13)22)26-8-5-6-10-11(7-8)9-3-1-2-4-12(9)27-18(10)25/h1-7,13-16,19-22H,(H,23,24)/t13-,14-,15+,16-,19+/m0/s1 |
Clave InChI |
CPDKKEIVKAOYTF-KSPMYQCISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)O2 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


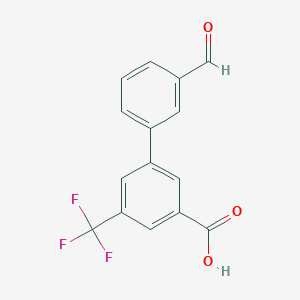
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
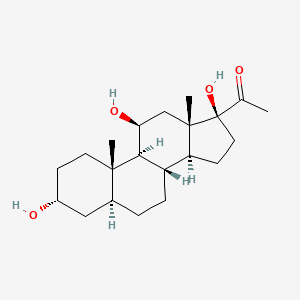
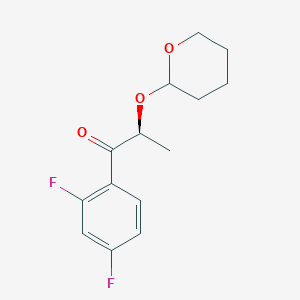
![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
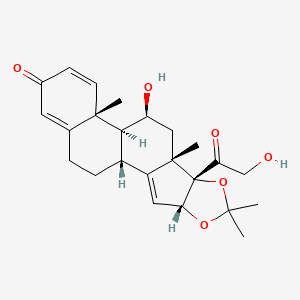
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)

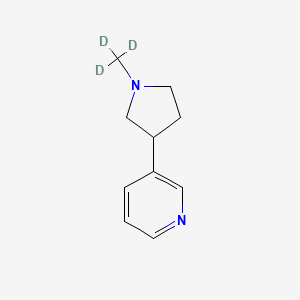
![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
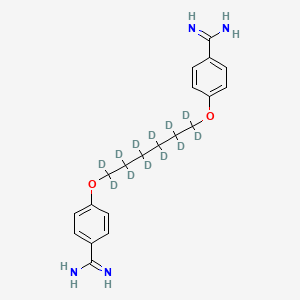
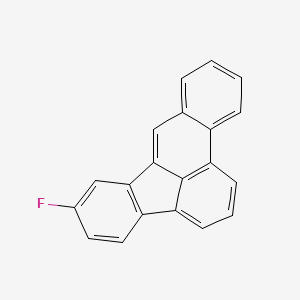
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
